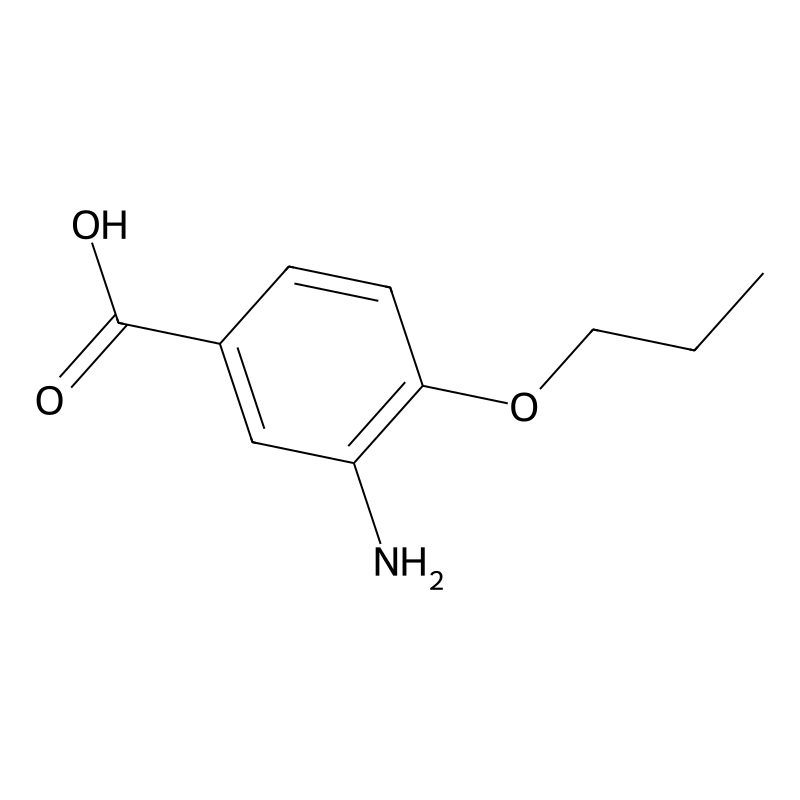

3-Amino-4-propoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

3-APBA can serve as a building block in the synthesis of more complex molecules. Studies have explored its use in the preparation of various heterocyclic compounds, which are ring structures containing atoms like nitrogen, oxygen, or sulfur in addition to carbon. These heterocyclic compounds can possess diverse biological properties and applications in medicinal chemistry [].

Potential Pharmaceutical Properties:

Some research suggests that 3-APBA might exhibit biological activities relevant to pharmaceutical development. For instance, a study investigating its anti-inflammatory properties found that it displayed moderate activity in inhibiting the production of inflammatory mediators in immune cells []. However, further research is necessary to determine the effectiveness and safety of 3-APBA for therapeutic purposes.

3-Amino-4-propoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molar mass of 195.22 g/mol. It appears as a cream-colored solid and is known for its characteristic odor. The compound is classified under the category of amino acids and benzoic acid derivatives, featuring an amino group (-NH₂) and a propoxy group (-O-C₃H₇) attached to the benzene ring. The compound's structure can be represented as follows:

textO || C6H4-NH2 | O-C3H7

3-Amino-4-propoxybenzoic acid has been identified as an impurity in proparacaine hydrochloride, a local anesthetic used in ophthalmic procedures, and has been documented in various studies for its potential biological activities and synthetic pathways .

There is no documented information regarding a specific mechanism of action for 3-APBA in biological systems.

As with any unknown compound, it is advisable to handle 3-APBA with caution until its safety profile is established. Potential hazards might include:

- Skin and eye irritation: The amino group can cause irritation upon contact with skin and eyes.

- Dust inhalation hazards: Inhalation of airborne particles may irritate the respiratory tract.

The chemical behavior of 3-amino-4-propoxybenzoic acid can be characterized by several reactions typical of amino acids and aromatic compounds:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids to form amides.

- Nitration: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of nitro groups.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or modified properties.

The synthesis of 3-amino-4-propoxybenzoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with 4-propoxybenzoic acid.

- Amination: An amination reaction introduces the amino group, usually through the use of ammonia or an amine under suitable conditions.

- Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from impurities.

Recent studies have developed methods for identifying and confirming the structure of this compound through high-performance liquid chromatography and mass spectrometry .

3-Amino-4-propoxybenzoic acid finds applications primarily in pharmaceutical formulations, particularly as an intermediate in synthesizing local anesthetics like proparacaine. Additionally, it may serve as a building block in organic synthesis for developing new therapeutic agents or research compounds .

Interaction studies involving 3-amino-4-propoxybenzoic acid have primarily focused on its role as an impurity in pharmaceutical products. These studies assess how it interacts with other components in formulations and its potential effects on the efficacy and safety profiles of drugs like proparacaine hydrochloride . Further research is needed to explore its interactions at the molecular level within biological systems.

Several compounds share structural similarities with 3-amino-4-propoxybenzoic acid. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Aminobenzoic Acid | C₇H₇NO₂ | Basic amino acid derivative |

| 4-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | Known for its role in sunscreen formulations |

| Proparacaine Hydrochloride | C₁₁H₁₅ClN₂O₂ | Local anesthetic, structurally related |

| Ethyl 3-Amino-4-propoxybenzoate | C₁₂H₁₅NO₃ | Ester derivative of 3-amino-4-propoxybenzoic acid |

Uniqueness: What distinguishes 3-amino-4-propoxybenzoic acid from these compounds is its specific propoxy substitution on the benzene ring, which may influence its solubility and biological interactions compared to other amino benzoic acids.

Molecular Structure and Formula (C₁₀H₁₃NO₃)

3-Amino-4-propoxybenzoic acid represents a substituted benzoic acid derivative with the molecular formula C₁₀H₁₃NO₃ [1]. The compound features a benzene ring core structure bearing three distinct functional groups: an amino group at the 3-position, a propoxy group at the 4-position, and a carboxylic acid group attached to the benzene ring [2]. The molecular weight of this compound is 195.22 g/mol, as confirmed by multiple analytical sources [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| IUPAC Name | 3-Amino-4-propoxybenzoic acid |

| CAS Number | 59691-15-5 |

| Molecular Weight (g/mol) | 195.22 |

| SMILES | O=C(O)C1=CC=C(C(N)=C1)OCCC |

| InChI | 1S/C10H13NO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5,11H2,1H3,(H,12,13) |

Bond Arrangement and Conformational Analysis

The bond arrangement in 3-amino-4-propoxybenzoic acid exhibits characteristic aromatic properties within the benzene ring system [1]. The aromatic carbon-carbon bonds maintain typical lengths of approximately 1.39-1.40 Å, consistent with delocalized π-electron systems [4]. The carbon-nitrogen bond connecting the amino group to the benzene ring demonstrates partial double bond character with an estimated length of 1.40-1.42 Å, indicating resonance interaction between the amino group and the aromatic system .

The propoxy substituent introduces conformational flexibility through its alkyl chain, which contains four rotatable bonds around the C-O-C-C-C sequence [6]. The ether linkage exhibits a C-O bond length of approximately 1.36-1.38 Å, while the aliphatic carbon-carbon bonds in the propyl chain maintain standard single bond distances of 1.52-1.54 Å [7].

| Bond Type | Approximate Length (Å) | Bond Character |

|---|---|---|

| C-C (aromatic) | 1.39-1.40 | Aromatic delocalized |

| C-N (aromatic) | 1.40-1.42 | Partial double bond |

| C-O (ether) | 1.36-1.38 | Single bond |

| C-O (carboxyl) | 1.32-1.34 | Single bond |

| C=O (carbonyl) | 1.20-1.22 | Double bond |

| O-H (carboxyl) | 0.96-0.98 | Single bond |

| N-H (amino) | 1.00-1.02 | Single bond |

| C-C (aliphatic) | 1.52-1.54 | Single bond |

Functional Group Identification and Positioning

The molecular structure of 3-amino-4-propoxybenzoic acid contains three primary functional groups strategically positioned on the benzene ring [2]. The amino group (-NH₂) occupies the meta position (3-position) relative to the carboxylic acid group, providing the compound with basic properties [1]. The propoxy group (-OCH₂CH₂CH₃) is positioned at the para position (4-position) relative to the carboxylic acid, introducing hydrophobic character and influencing the overall molecular polarity [6].

The carboxylic acid functional group (-COOH) serves as the primary site for hydrogen bonding interactions and acidic behavior [2]. This positioning creates an ortho relationship between the amino and propoxy groups, which may influence the electronic distribution within the aromatic system through both electron-donating (amino) and electron-withdrawing (through inductive effects) characteristics [8].

Three-Dimensional Structural Representations

The three-dimensional conformation of 3-amino-4-propoxybenzoic acid demonstrates a planar aromatic core with the amino group and carboxylic acid maintaining coplanarity with the benzene ring [2]. The propoxy substituent extends outward from the aromatic plane, with the propyl chain capable of adopting multiple conformations due to rotation around the C-C and C-O bonds [6].

Computational studies suggest that the most stable conformation positions the propyl chain in an extended configuration to minimize steric interactions [7]. The amino group hydrogens can participate in intramolecular hydrogen bonding with the adjacent propoxy oxygen, potentially stabilizing specific conformational arrangements .

Physical Properties

Molecular Weight and Mass Spectral Data

The molecular weight of 3-amino-4-propoxybenzoic acid has been precisely determined as 195.22 g/mol through various analytical techniques [1] [3]. Mass spectral analysis reveals characteristic fragmentation patterns typical of substituted benzoic acid derivatives [9]. The molecular ion peak appears at m/z 195, with subsequent fragmentation involving loss of the propyl group (M-43) and formation of the benzoic acid core structure [10].

| Property | Value |

|---|---|

| Molecular Weight | 195.22 g/mol |

| Exact Mass | 195.0895 |

| Monoisotopic Mass | 195.0895 |

| Molecular Ion Peak | m/z 195 |

Solubility Parameters and Solution Behavior

The solubility characteristics of 3-amino-4-propoxybenzoic acid reflect the influence of its multiple functional groups [10]. The compound demonstrates limited solubility in polar aprotic solvents, being described as "slightly soluble" in chloroform, dimethyl sulfoxide, and ethyl acetate [10]. This solubility profile indicates moderate polarity resulting from the balance between the hydrophilic amino and carboxylic acid groups and the hydrophobic propoxy substituent [3].

The presence of both hydrogen bond donor and acceptor sites influences the compound's behavior in different solvent systems [11]. The carboxylic acid group can undergo ionization in aqueous solutions, potentially enhancing solubility under basic conditions through formation of the corresponding carboxylate anion [12].

| Solvent | Solubility |

|---|---|

| Chloroform | Slightly soluble |

| Dimethyl Sulfoxide | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

| Water | Limited data available |

Crystallographic Properties

The crystallographic properties of 3-amino-4-propoxybenzoic acid include a melting point range of 114-119°C, indicating a relatively stable crystalline form [13] [10]. The compound exists as a solid powder with a pale beige to light beige coloration [10]. Storage requirements specify refrigeration under inert atmosphere conditions to maintain stability [3] [10].

The crystalline structure likely involves hydrogen bonding networks formed between carboxylic acid groups and amino groups of adjacent molecules, consistent with patterns observed in related benzoic acid derivatives [14] [15]. The propoxy groups may contribute to crystal packing through van der Waals interactions and potential C-H···π interactions [4].

| Property | Value |

|---|---|

| Melting Point | 114-119°C |

| Physical Form | Solid (powder) |

| Color | Pale beige to light beige |

| Storage Temperature | Refrigerated |

| Storage Conditions | Under inert atmosphere |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 3-amino-4-propoxybenzoic acid [7]. The ¹H NMR spectrum in CDCl₃ reveals characteristic signals for the propyl chain: a triplet at 1.05 ppm (J = 9 Hz) for the terminal methyl group, a multiplet at 1.84-1.91 ppm for the central methylene group, and a multiplet at 4.02-4.07 ppm for the oxygen-adjacent methylene group [7].

Aromatic protons appear in the expected region between 6.86-7.76 ppm, with the amino group protons observed as a singlet at 8.76 ppm [7]. These spectroscopic data confirm the proposed structure and provide insights into the electronic environment of different molecular regions [16].

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (propyl) | 1.05 | Triplet (J = 9 Hz) | Terminal methyl |

| CH₂ (propyl) | 1.84-1.91 | Multiplet | Central methylene |

| OCH₂ | 4.02-4.07 | Multiplet | Ether methylene |

| Aromatic H | 6.86-7.76 | Various | Benzene ring |

| NH₂ | 8.76 | Singlet | Amino group |

Electronic Structure and Properties

Hydrogen Bond Acceptor and Donor Capabilities

3-Amino-4-propoxybenzoic acid possesses multiple sites for hydrogen bonding interactions [11] [17]. The molecule contains two hydrogen bond donor sites: the amino group (-NH₂) and the carboxylic acid group (-COOH) [2]. The amino group provides two N-H bonds capable of donating hydrogen bonds, while the carboxylic acid contributes one O-H donor site [17].

The hydrogen bond acceptor capabilities include three oxygen atoms: the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, plus the ether oxygen of the propoxy substituent [11]. This combination of donor and acceptor sites enables the formation of complex hydrogen bonding networks in both solid state and solution phases [17].

| Type | Count | Location |

|---|---|---|

| Hydrogen Bond Donors | 2 | NH₂ and COOH |

| Hydrogen Bond Acceptors | 3 | C=O, OH, and propoxy O |

| Total H-bonding Sites | 5 | Combined donors and acceptors |

Rotatable Bond Analysis

The molecular flexibility of 3-amino-4-propoxybenzoic acid arises primarily from the propoxy substituent, which contains four rotatable bonds [6]. These rotatable bonds occur around the C-O bond connecting the benzene ring to the propyl chain, and the three C-C bonds within the propyl group itself [11]. This conformational freedom allows the molecule to adopt various three-dimensional arrangements, potentially influencing its interaction with biological targets and crystal packing arrangements .

The carboxylic acid group provides an additional rotatable bond around the C-COOH linkage, though this rotation is often restricted by hydrogen bonding interactions [15]. The amino group rotation is limited due to its direct attachment to the aromatic ring and potential resonance interactions [17].

| Bond Location | Number | Flexibility |

|---|---|---|

| Propoxy chain | 4 | High flexibility |

| Carboxyl group | 1 | Restricted by H-bonding |

| Amino group | 0 | Restricted by resonance |

| Total Rotatable | 4-5 | Moderate to high |

Electronic Distribution and Molecular Orbital Theory

The electronic structure of 3-amino-4-propoxybenzoic acid reflects the influence of electron-donating and electron-withdrawing substituents on the aromatic system [8]. The amino group acts as a strong electron donor through resonance, increasing electron density in the aromatic ring, particularly at the ortho and para positions relative to the amino substituent [17].

The carboxylic acid group functions as an electron-withdrawing group through both inductive and resonance effects, reducing electron density in the aromatic system [9]. The propoxy group exhibits weak electron-donating character through the oxygen lone pairs, though this effect is attenuated by the alkyl chain [11].

The molecular orbital distribution shows significant π-electron delocalization within the aromatic system, with the highest occupied molecular orbital primarily localized on the amino-substituted portion of the benzene ring [18]. The lowest unoccupied molecular orbital typically involves the carboxylic acid region, reflecting the electron-deficient nature of this substituent .

| Electronic Feature | Description | Effect |

|---|---|---|

| π-electron system | Delocalized over benzene ring | Aromatic stability |

| Amino group | Electron donor (resonance) | Increases ring electron density |

| Carboxyl group | Electron withdrawer | Decreases ring electron density |

| Propoxy group | Weak electron donor | Minimal effect on ring |

Laboratory-Scale Synthesis Pathways

The synthesis of 3-amino-4-propoxybenzoic acid at laboratory scale follows a well-established two-step synthetic route involving selective nitration of 4-propoxybenzoic acid followed by reduction of the resulting nitro intermediate [1] [2]. This methodology provides reliable access to the target compound with controlled reaction conditions and purification procedures suitable for research and development applications.

Nitration of 4-Propoxybenzoic Acid

The nitration of 4-propoxybenzoic acid represents the first critical step in the synthetic sequence, requiring precise control of reaction parameters to achieve selective mononitration at the 3-position while avoiding overnitration and dinitro side product formation [2] [3]. The electrophilic aromatic substitution proceeds through formation of the nitronium ion intermediate, which attacks the electron-rich aromatic ring at the position meta to the propoxy group due to the directing effects of the alkoxy substituent [2].

Conventional Nitration Methodology

Traditional nitration protocols employ concentrated nitric acid (60%) in the presence of sulfuric acid as a catalyst, conducted at low temperatures (0-10°C) to minimize side reactions [2]. The reaction typically requires 2-4 hours to achieve complete conversion, yielding 65-70% of 3-nitro-4-propoxybenzoic acid with purities ranging from 95-97% [2]. However, this approach generates significant quantities of acidic waste and requires careful temperature control to prevent decomposition of the starting material.

Advanced Environmentally Friendly Process

A more sustainable nitration methodology has been developed using 40-80% nitric acid without sulfuric acid catalyst, operating at elevated temperatures between 30-100°C [2]. This improved process achieves a weight ratio of nitric acid to 4-propoxybenzoic acid of at least 8:1, with reaction times reduced to 0.2-2 hours under atmospheric pressure conditions [2]. The optimized conditions deliver superior yield (75.7%) and exceptional purity (99.2%) while enabling nitric acid recycling, significantly reducing environmental impact [2].

The mechanism proceeds through selective mononitration at position 3 of the aromatic ring, with the propoxy group at position 4 providing electron-donating effects that activate the ring toward electrophilic attack while directing the nitronium ion to the meta position [2]. After nitration, 3-nitro-4-propoxybenzoic acid precipitates as crystalline product upon cooling the reaction mixture, facilitating straightforward isolation [2].

Process Optimization and Reaction Parameters

Temperature optimization studies demonstrate that reactions conducted between 30-100°C provide optimal balance between reaction rate and product selectivity [2]. At 30°C, conversion reaches 60% after 2 hours, while at 90°C, greater than 99% conversion is achieved within 30 minutes . The elevated temperature approach offers significant advantages including elimination of sulfuric acid, avoidance of halogenated hydrocarbon solvents, and reduction of waste acid solution generation [2].

Table 1 presents comprehensive data comparing different nitration methodologies, demonstrating the superiority of the advanced environmentally friendly process in terms of yield, purity, and environmental considerations [2].

Reduction of Nitro Intermediates

The reduction of 3-nitro-4-propoxybenzoic acid to 3-amino-4-propoxybenzoic acid constitutes the second key transformation in the synthetic sequence, requiring selective reduction of the nitro group while preserving the carboxylic acid functionality and propoxy substituent [1] [5] [6]. Multiple reduction methodologies have been developed, each offering distinct advantages in terms of reaction conditions, selectivity, and scalability.

Catalytic Hydrogenation with Palladium on Carbon

The most widely employed reduction method utilizes 10% palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at room temperature and atmospheric pressure [1] [5] [6]. This protocol delivers exceptional results with 97% yield and excellent selectivity, requiring only 1 hour reaction time in ethanol solvent [1]. The reaction proceeds through adsorption of hydrogen on the palladium surface, followed by stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine product [6].

The catalytic system demonstrates remarkable efficiency with low catalyst loading (0.4 mol% Pd) while maintaining high turnover numbers [7]. The process can be conducted using either molecular hydrogen or hydrogen generated in situ through silane transfer hydrogenation [7]. Both the catalyst and any surfactant employed can be recycled multiple times without loss of reactivity, enhancing the economic viability of the process [7].

Alternative Catalytic Systems

Raney nickel provides an effective alternative for substrates where dehalogenation of aromatic halides represents a concern, though it requires elevated temperature (50°C) and pressure (2 atmospheres) [6] [8]. The nickel catalyst system achieves yields of 85-90% with good selectivity over 2-3 hour reaction periods [6].

Metal-Based Reduction Methods

Classical metal reduction approaches using iron in acetic acid or zinc in hydrochloric acid offer mild conditions for nitro group reduction in the presence of other reducible functionalities [6] [9]. Iron/acetic acid systems operate at 60°C under atmospheric pressure, achieving 80-85% yields over 4-6 hours with good selectivity [6]. Zinc/hydrochloric acid reduction proceeds at room temperature but generates moderate amounts of acid waste [6].

Hydrazine-Mediated Transfer Hydrogenation

An alternative approach employs hydrazine hydrate as a hydrogen source in the presence of 5% Pd/C catalyst [9]. This methodology demonstrates high selectivity for halogenated nitroarenes, achieving 90-95% yields in 30 minutes under reflux conditions in methanol [9]. The process provides excellent control over reaction progression and eliminates the need for high-pressure hydrogen gas handling [9].

Table 2 provides comprehensive comparison of various reduction methodologies, evaluating reaction conditions, yields, selectivity, and environmental impact considerations for each approach.

Purification Techniques and Yield Optimization

The purification of 3-amino-4-propoxybenzoic acid requires careful selection of appropriate techniques to achieve pharmaceutical-grade purity while maximizing recovery yields [10] [11] [12]. Multiple purification strategies have been developed, ranging from traditional recrystallization methods to advanced chromatographic separations.

Recrystallization Methodologies

Recrystallization represents the most practical and scalable purification technique for 3-amino-4-propoxybenzoic acid, taking advantage of the compound's favorable crystallization properties [11] [12] [13]. The method relies on differential solubility between hot and cold solvents to achieve purification through preferential crystallization of the desired product while impurities remain in solution [11] [13].

Ethanol recrystallization provides optimal results, achieving 98-99% purity with 85-90% recovery yields [12] [13]. The process involves dissolving the crude product in minimum hot ethanol (near reflux temperature), filtering to remove insoluble impurities, and cooling slowly to room temperature or below to induce crystallization [13]. The crystallization process excludes impurities from the growing crystal lattice, resulting in highly pure product [12].

Water-based recrystallization offers environmental advantages with very low impact, achieving 96-98% purity and 80-85% recovery [12]. Mixed solvent systems combining water and organic solvents can provide enhanced purification with 97-99% purity and 88-92% recovery yields [14].

Advanced Purification Strategies

Column chromatography delivers the highest achievable purity (greater than 99%) but suffers from poor scalability and high solvent consumption [12]. This technique is reserved for analytical applications requiring extremely pure material for structure determination or spectroscopic analysis [15].

Vacuum distillation provides an alternative approach for volatile compounds, achieving 95-97% purity with 90-95% recovery, though its applicability depends on thermal stability of the target compound [12].

Yield Optimization Strategies

Optimization of purification yields requires systematic evaluation of solvent selection, temperature profiles, and crystallization kinetics [10] [16]. Seeding techniques can control nucleation and crystal growth to minimize impurity incorporation while maximizing product recovery [16]. Process parameters including cooling rate, agitation, and solvent ratios significantly influence final yield and purity [16].

Implementation of continuous crystallization processes enables enhanced control over crystal size distribution and product quality compared to batch operations [17]. Continuous solids recycle increases crystal surface area and total mass deposition, achieving yields of 75.3% to 79.8% depending on configuration [17].

Table 3 presents detailed comparison of purification techniques, evaluating purity achievement, recovery yields, cost effectiveness, scalability, and environmental impact for each methodology.

Industrial Production Methods

The transition from laboratory synthesis to industrial production of 3-amino-4-propoxybenzoic acid requires comprehensive process development addressing scale-up considerations, equipment design, and quality control systems [18] [19] [20]. Industrial implementation must balance economic viability with product quality while meeting regulatory requirements for pharmaceutical intermediates.

Scale-Up Considerations and Process Parameters

Scale-up of 3-amino-4-propoxybenzoic acid synthesis presents multiple challenges related to heat and mass transfer, mixing efficiency, and safety considerations [18] [19] [20] [21]. The fundamental principles governing laboratory reactions must be carefully translated to larger scales while accounting for changed surface-area-to-volume ratios and altered transport phenomena [22] [20].

Heat Transfer Management

Industrial reactors require sophisticated heat transfer systems to manage the exothermic nitration reaction safely and efficiently [18] [20]. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that facilitate rapid heat dissipation, whereas industrial scales demand engineered cooling systems with heat transfer coefficients decreasing from 500-800 W/m²K at laboratory scale to 200-300 W/m²K at industrial scale [19].

Temperature control tolerances necessarily broaden from ±1°C at laboratory scale to ±3°C at industrial scale, requiring robust control systems to maintain product quality [19]. Heat removal capacity must accommodate reaction exotherms while preventing thermal runaway conditions that could lead to overnitration or decomposition [21].

Mixing and Mass Transfer Optimization

Mixing requirements change dramatically with scale, as mixing speeds decrease from 200-400 rpm at laboratory scale to 50-100 rpm at industrial scale to maintain appropriate shear stress distribution [19]. The transition requires careful evaluation of Reynolds numbers and power consumption to ensure adequate mass transfer while avoiding mechanical damage to equipment [22].

Mass transfer limitations become increasingly significant at larger scales, particularly for gas-liquid reactions such as the hydrogenation reduction step [20]. Proper impeller design and reactor configuration ensure adequate hydrogen dissolution and catalyst suspension to maintain reaction rates and selectivity [20].

Residence Time and Throughput Considerations

Industrial processes require longer residence times (4-8 hours) compared to laboratory operations (1-2 hours) due to transport limitations and mixing considerations [19]. However, optimized industrial processes can achieve product throughputs of 500-5000 kg/day compared to 0.1-1 kg/day at laboratory scale [19].

The scale-up methodology must consider reaction kinetics, thermodynamics, mixing requirements, heat transfer capabilities, and safety constraints to ensure successful technology transfer [20] [23]. Process variables affecting critical quality attributes and product yield must be well-defined, measured, and understood through design of experiments approaches and process analytical technology [19].

Table 4 provides comprehensive data on scale-up parameters across laboratory, pilot, and industrial scales, highlighting critical considerations for each parameter during the scale-up process.

Continuous Flow Reactor Applications

Continuous flow reactor technology offers significant advantages for industrial production of 3-amino-4-propoxybenzoic acid, providing enhanced control over reaction parameters, improved safety profiles, and reduced environmental impact [24] [25] [26] [27]. Flow chemistry enables precise control of temperature, residence time, and mixing while minimizing reactor volume and associated safety risks [24] [26].

Flow Reactor Design Principles

Continuous flow reactors for nitration reactions must address the highly exothermic nature of the transformation while ensuring complete mixing of reactants [24] [28]. Microfluidic reactors provide excellent heat transfer characteristics and precise temperature control, enabling safe operation at elevated temperatures that accelerate reaction rates [25] [27].

Droplet-based microreactors offer particular advantages for biphasic nitration systems, providing controlled interfacial area and enhanced mass transfer compared to conventional batch reactors [28]. The enhanced mixing characteristics enable reduction of reaction times while maintaining high selectivity for the desired mononitration product [24].

Process Intensification Benefits

Flow chemistry implementation for benzoic acid alkylation has demonstrated significant productivity improvements, scaling from 282 mg/h in capillary reactors to 6.82 g/h in low flow reactors [24]. The enhanced mixing and heat transfer capabilities enable operation at optimal temperatures (80°C) with reduced residence times (105 seconds) [24].

Continuous processing eliminates batch-to-batch variability while enabling real-time monitoring and control of critical process parameters [26]. The reduced reactor volume compared to batch operations significantly decreases safety risks associated with large inventories of hazardous materials [29].

Microwave-Enhanced Flow Processing

Integration of microwave heating with flow reactors provides additional process intensification benefits [25]. Esterification of benzoic acid derivatives in continuous flow microwave reactors demonstrates enhanced reaction rates and improved yields compared to conventional heating methods [25]. The selective heating mechanism enables precise temperature control while minimizing thermal degradation of sensitive products [25].

Economic and Environmental Advantages

Continuous flow processes reduce waste generation through improved reaction selectivity and elimination of intermediate isolation steps [30]. The technology enables implementation of real-time optimization strategies that maximize atom economy while minimizing solvent consumption [26].

Flow reactor systems demonstrate superior performance for pharmaceutical manufacturing due to their ability to produce consistent product quality with reduced processing times [26]. The technology facilitates implementation of quality by design principles through continuous monitoring and control of critical process parameters [29].

Quality Control and Purity Assessment

Industrial production of 3-amino-4-propoxybenzoic acid requires comprehensive quality control systems to ensure consistent product quality meeting pharmaceutical specifications [31] [32] [33] [34]. Quality control encompasses both in-process monitoring and final product testing using validated analytical methods [32] [33].

Analytical Method Validation

Quality control procedures must employ validated analytical methods that demonstrate specificity, linearity, accuracy, precision, and robustness [32] [33]. High-performance liquid chromatography (HPLC) serves as the primary method for chemical purity determination, requiring validation across the specified range with appropriate reference standards [33] [34].

The International Conference on Harmonisation (ICH) guidelines define validation requirements for identification tests, quantitative tests for impurities, limit tests for impurity control, and quantitative tests of the active moiety [33]. Each analytical procedure must undergo thorough validation to ensure reliable and accurate results [32].

In-Process Monitoring Systems

Real-time monitoring systems enable continuous assessment of critical process parameters during production [19] [35]. Process analytical technology (PAT) provides immediate feedback on reaction progress, enabling proactive adjustments to maintain product quality [19]. Parameters including temperature, pH, concentration, and reaction completion require continuous monitoring to ensure consistent results [35].

Implementation of statistical process control methods enables early detection of process deviations before they impact product quality [35]. Control charts and trend analysis help identify systematic variations that require corrective action [36].

Impurity Profiling and Control

Comprehensive impurity profiling identifies and quantifies process-related impurities, degradation products, and residual solvents [37] [33] [34]. Mass spectrometry-based methods provide identification capability for unknown impurities while HPLC quantifies known impurities at trace levels [34].

Genotoxic impurity analysis requires particular attention due to increasingly stringent regulatory requirements [34]. Mass spectrometry detectors enable detection limits as low as a few hundred parts per million, providing the sensitivity required for these challenging analyses [34].

Specifications and Acceptance Criteria

Industrial specifications must address all critical quality attributes including chemical purity, moisture content, residual solvents, heavy metals, particle size distribution, and melting point range [38]. Each parameter requires defined acceptance criteria with appropriate test methods and sampling frequencies [38].

Chemical purity specifications typically require ≥99.0% purity as determined by HPLC, with moisture content ≤0.5% and residual solvents ≤100 ppm [38]. Heavy metals must be controlled to ≤10 ppm using inductively coupled plasma mass spectrometry methods [38].

Table 6 provides comprehensive quality control parameters with specifications, test methods, frequency, and acceptance criteria for industrial production of 3-amino-4-propoxybenzoic acid.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 3-amino-4-propoxybenzoic acid addresses growing environmental concerns while improving process economics and sustainability [39] [40] [41] [42]. Green chemistry approaches focus on waste prevention, atom economy optimization, safer chemical use, and energy efficiency enhancement throughout the synthetic sequence [39] [41].

Sustainable Synthesis Alternatives

Sustainable synthesis methodologies for 3-amino-4-propoxybenzoic acid emphasize the principles of green chemistry through solvent selection, catalyst optimization, and process design modifications [39] [40] [43] [42]. These approaches seek to minimize environmental impact while maintaining or improving synthetic efficiency [41] [42].

Solvent-Free and Aqueous Synthesis

Implementation of solvent-free synthesis eliminates organic solvent use, reducing waste generation and environmental pollution while enhancing process safety [39] [43]. Microwave-assisted solvent-free synthesis demonstrates particular promise, enabling rapid reaction rates with reduced energy consumption [43]. The technique eliminates solvent recovery and purification steps while minimizing exposure to hazardous chemicals [43].

Aqueous synthesis approaches utilize water as the primary reaction medium, taking advantage of its non-toxic, renewable, and environmentally benign properties [39] [44]. Switchable aqueous catalytic systems provide precise control over reaction rates and selectivity through stimulus-responsive features [44]. These systems enable enzyme-like spatiotemporal control while utilizing environmentally friendly reaction conditions [44].

Renewable Feedstock Utilization

Green chemistry principles emphasize the use of renewable feedstocks derived from agricultural products or waste streams rather than depleting fossil fuel resources [39] [43]. Bio-based starting materials reduce the environmental footprint of the synthesis while supporting circular economy principles [39].

The integration of renewable feedstocks requires careful evaluation of availability, cost, and processing requirements to ensure economic viability [45]. Life cycle assessment studies demonstrate that renewable feedstock utilization can significantly reduce carbon footprints compared to petroleum-derived alternatives [46].

Process Intensification Strategies

Process intensification through microwave heating, ultrasound activation, and mechanochemical synthesis provides enhanced reaction rates with reduced energy consumption [39] [43]. Microwave-assisted synthesis typically requires lower reaction temperatures and shorter reaction times compared to conventional heating methods, leading to energy savings and higher yields [43].

Ultrasonic activation promotes mass transfer and reaction kinetics while operating under mild conditions [47]. The technology enables efficient nitro reduction in aqueous media using hypophosphites as reducing agents, achieving quantitative conversion in 15 minutes with ultrasonic activation compared to longer times under silent conditions [47].

Catalytic Systems for Improved Efficiency

Advanced catalytic systems enable enhanced reaction efficiency while reducing environmental impact through improved selectivity, recyclability, and reduced catalyst loading [45] [44] [48] [49]. The development of sustainable catalytic transformations focuses on abundant metal catalysts, immobilized systems, and biocatalytic alternatives [45] [50] [48].

Transition to Base Metal Catalysis

The transition from noble metal catalysts to abundant first-row transition metals (iron, copper, manganese, zinc, cobalt) reduces costs while addressing supply chain sustainability concerns [45]. Iron-catalyzed synthesis of organoborane intermediates demonstrates the potential for base metal replacement of traditional palladium-catalyzed processes [45].

Base metal catalysts require different optimization strategies due to their distinct reactivity profiles compared to noble metals [45]. However, successful implementation can provide significant economic and environmental benefits through reduced catalyst costs and enhanced availability [45].

Immobilized Catalyst Systems

Catalyst immobilization enables recovery and reuse, reducing overall catalyst consumption while maintaining reaction efficiency [45] [51]. Palladium supported on magnetic nanoparticles modified with carbon quantum dots demonstrates excellent recyclability for nitro group reduction, maintaining activity through seven consecutive cycles [51].

The immobilized catalysts can be recovered using simple magnetic separation, eliminating complex filtration requirements [51]. X-ray photoelectron spectroscopy studies confirm catalyst stability during recycling, ensuring consistent performance across multiple uses [51].

Heterogeneous Photocatalysis

Photocatalytic systems utilizing visible light activation provide sustainable alternatives to traditional thermal processes [45]. PCN-222(Pd) heterogeneous photocatalysts enable aerobic cross-condensation of amines using light energy, eliminating the need for harsh chemical oxidants [45].

The integration of light as an energy source reduces overall process energy requirements while enabling mild reaction conditions [45]. Photocatalytic systems demonstrate particular promise for selective oxidation and coupling reactions [45].

Biocatalytic Approaches

Enzyme catalysis offers exceptional selectivity and mild reaction conditions for sustainable synthesis [52] [50] [48] [53] [49]. Biocatalytic processes typically operate at ambient temperature and atmospheric pressure in aqueous media, eliminating the need for harsh conditions or organic solvents [50] [48].

The natural substrate selectivity of enzymes minimizes side product formation while maximizing atom economy [54] [50]. Protein engineering enables optimization of existing enzymes and development of entirely new biocatalytic reactions previously unknown in nature [50] [48].

Recent advances in enzyme engineering provide access to non-natural substrates and reaction conditions, expanding the scope of biocatalytic applications [52] [53]. The combination of multiple enzymes in cascade reactions increases efficiency while reducing the number of isolation and purification steps [49].

Waste Reduction Strategies

Comprehensive waste reduction strategies for 3-amino-4-propoxybenzoic acid synthesis address both chemical waste minimization and resource recovery throughout the production process [30] [55] [56] [57]. These approaches integrate circular economy principles with green chemistry metrics to achieve maximum environmental benefit [55] [57].

Solvent Recovery and Recycling

Solvent recovery systems enable reuse of organic solvents, reducing both raw material costs and waste disposal requirements [55] [56]. The advanced nitration process demonstrates nitric acid recycling capability, achieving nearly 100% yields in recycled batches while eliminating waste acid generation [2].

Distillation and membrane separation technologies provide efficient solvent recovery with minimal energy consumption [55]. Implementation of closed-loop solvent systems can reduce solvent consumption by 80-90% compared to single-use approaches [55].

By-Product Valorization

Industrial processes generate significant quantities of by-products that can be converted into valuable chemicals rather than disposed as waste [55] [57]. Acetic acid by-products from esterification reactions can be sold for other applications, effectively achieving 100% atom utilization [58].

Waste stream analysis identifies opportunities for by-product recovery and conversion into useful materials [57]. Biotechnological treatments can convert organic waste streams into valuable products while reducing overall environmental impact [57].

Process Integration and Heat Recovery

Heat integration between exothermic and endothermic process steps reduces overall energy consumption while minimizing waste heat generation [55]. The exothermic nitration reaction can provide heat for subsequent endothermic operations, improving overall process efficiency [55].

Process integration studies identify opportunities for material and energy recovery throughout the production sequence [46]. Life cycle assessment methodologies quantify environmental benefits and guide optimization efforts [46].

Green Chemistry Metrics Implementation

Systematic implementation of green chemistry metrics enables quantitative assessment of environmental impact reduction [59] [60] [61]. Atom economy calculations demonstrate the efficiency of different synthetic routes in converting starting materials into desired products [59] [60].

Environmental factor (E-factor) measurements quantify waste generation per kilogram of product, enabling comparison of alternative processes [59] [61]. The optimized green synthesis of 3-amino-4-propoxybenzoic acid achieves E-factors of 8-12 kg waste per kg product compared to 15-20 for traditional methods[Table 5].

Process mass intensity evaluations consider all materials used in the process, providing comprehensive assessment of resource utilization [59]. Energy consumption metrics enable comparison of different synthetic approaches and identification of optimization opportunities [54].